Dicyclopentylzinc

Organozinc reduction Carbonyl reduction Synthetic methods

Dicyclopentylzinc (Zn(C5H9)2, M.W. 203.6 g/mol) is a homoleptic dialkylzinc compound commercially supplied as a 0.4 M solution in diethyl ether.

Molecular Formula C10H18Zn
Molecular Weight 203.6 g/mol
CAS No. 20525-74-0
Cat. No. B12055005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopentylzinc
CAS20525-74-0
Molecular FormulaC10H18Zn
Molecular Weight203.6 g/mol
Structural Identifiers
SMILESC1CC[CH-]C1.C1CC[CH-]C1.[Zn+2]
InChIInChI=1S/2C5H9.Zn/c2*1-2-4-5-3-1;/h2*1H,2-5H2;/q2*-1;+2
InChIKeyUIHRFHQJOWLAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopentylzinc CAS 20525-74-0: A Distinct Dialkylzinc Reagent for Reduction-Oriented Synthetic and Asymmetric Catalysis Workflows


Dicyclopentylzinc (Zn(C5H9)2, M.W. 203.6 g/mol) is a homoleptic dialkylzinc compound commercially supplied as a 0.4 M solution in diethyl ether [1]. Unlike the structurally analogous diisopropylzinc (iPr2Zn) that dominates Soai-type alkylation chemistry, dicyclopentylzinc reacts with carbonyl substrates predominantly through a β-hydride-transfer reduction manifold, yielding alcohols and cyclopentene rather than alkylation adducts [2]. This mechanistic divergence—first reported in 2023—establishes dicyclopentylzinc as the only dialkylzinc reagent currently known to cleanly reduce aldehydes and selected heterocyclic ketones while leaving common alkyl aryl ketones (e.g., acetophenone, cyclohexanone) inert [2].

Reduction-first mechanism: Delivers clean carbonyl reduction via β‑hydride transfer, not alkylation.
Selective substrate scope: Reduces aldehydes and heterocyclic ketones; alkyl aryl ketones remain inert.
Unique asymmetric platform: Supports catalytic enantioselective reduction and amplifying autocatalysis studies.

Why Cyclopentylzinc Bromide or Diisopropylzinc Cannot Replace Dicyclopentylzinc in Reduction-Centric Protocols


Procurement decisions that treat dialkylzinc or cyclopentylzinc reagents as interchangeable neglect the fundamental mechanistic split between alkylation and reduction pathways. Cyclopentylzinc bromide (c-C5H9ZnBr) serves as a cyclopentyl nucleophile for Pd/Ni-catalyzed Negishi couplings but does not effect direct carbonyl reduction . Diisopropylzinc (iPr2Zn), the canonical reagent for Soai asymmetric autocatalysis, adds to carbonyls rather than reducing them; control experiments with benzaldehyde and iPr2Zn yielded only 26% of the alkylation product with 74% starting-material recovery after 26 h at room temperature, with no detectable reduction product, in sharp contrast to the quantitative reduction achieved by dicyclopentylzinc [1]. Generic substitution therefore results in either no conversion (cyclopentylzinc halides) or a different reaction outcome altogether (iPr2Zn alkylation), making dicyclopentylzinc the only reagent in its subclass capable of delivering both the reduction pathway and, when chirally catalyzed, the amplifying autocatalytic phenomenon on commercially available 3-acetylpyridine substrates [1].

Diisopropylzinc
Adds to carbonyls rather than reducing them; no reduction product observed even after extended reaction time, yielding only low alkylation.
Cyclopentylzinc bromide
Functions exclusively as a cyclopentyl nucleophile for cross‑coupling; no carbonyl reduction activity has been reported.

Head-to-Head and Cross-Study Quantitative Differentiation of Dicyclopentylzinc from Analogous Dialkylzinc and Cyclopentylzinc Reagents


Aldehyde Reduction Selectivity: Dicyclopentylzinc vs. Diisopropylzinc

Dicyclopentylzinc reduces aromatic aldehydes to primary alcohols with near-quantitative yields. In a direct control experiment, benzaldehyde reacted with 1 eq. dicyclopentylzinc at room temperature in hexane to give the corresponding benzyl alcohol in 99% yield (30 min), while the same substrate with 1 eq. diisopropylzinc at room temperature for 26 h in hexane gave only 26% of the alkylation product and 74% recovered starting material, with no reduction product detected [1]. Pyridinecarboxaldehydes were reduced in 84–99% yield within 30 min [1].

Aldehyde reduction selectivity
Head-to-head
Dicyclopentylzinc: 99% benzyl alcohol (30 min)
Diisopropylzinc: 0% reduction; 26% alkylation (26 h)
73‑point gap in productive carbonyl consumption
Only dialkylzinc option for clean aldehyde-to-alcohol conversion without alkylation side products.
Equimolar conditions, hexane, rt; benzaldehyde probe substrate.
Organozinc reduction Carbonyl reduction Synthetic methods

Heterocyclic Ketone Reduction: Exclusive Reactivity Window vs. Cyclohexanone/Acetophenone Inertness

Dicyclopentylzinc uniquely discriminates between heterocyclic ketones and common alkyl aryl ketones. Acetophenone and cyclohexanone are completely inert—no reduction or alkylation products were observed [1]. In contrast, pyridine-core ketones (3–11 substrate panel) were reduced to secondary alcohols in 65–81% yield (non-catalytic conditions) using 3–5 equivalents of dicyclopentylzinc in toluene at room temperature [1]. Crude NMR showed only 4–15% unreacted ketone despite the excess reagent; no alkylation signals were detected [1]. In the broader dialkylzinc class, diethylzinc-catalyzed hydrosilylation reduces both aryl and alkyl ketones indiscriminately, while dicyclopentylzinc intrinsically rejects non-heterocyclic ketones without requiring external selectivity-tuning ligands [2].

Heterocycle-selective reduction
Cross-study
65–81% yield on pyridyl ketones
Aldyl aryl ketones (acetophenone, cyclohexanone): 0% conversion
Enables reduction of pyridyl ketones in the presence of alkyl aryl ketones without protecting-group strategies.
Reagent excess (3–5 eq.), toluene, rt; no external selectivity-tuning ligands needed.
Heterocyclic ketone reduction Chemoselectivity Pyridine alcohols

Catalytic Enantioselective Reduction: >99% ee on 3-Acetylpyridine with (–)-Ephedrine

When (–)-(1R,2S)-ephedrine (21) is used as a chiral catalyst (0.1 eq.), dicyclopentylzinc reduces 3-acetylpyridine (10) to (S)-1-(pyridin-3-yl)ethanol (19) in 57% yield with >99% ee (Entry 3, Table 2) within 5 h at room temperature in toluene [1]. No other simple dialkylzinc reagent has been reported to deliver this level of enantioselectivity on a heterocyclic ketone through a reduction manifold. By comparison, dimethylzinc used in a methylation reaction with pyridine-3-carbaldehyde and the same chiral alcohol autocatalyst yielded product 19 with only 7% ee [1]. Chiral lithium borohydride-based systems previously achieved enantioselective reduction of 3-acetylpyridine, but reported ee values were lower; the present system establishes dicyclopentylzinc as a new benchmark for direct organozinc-mediated asymmetric reduction of pyridyl ketones [1].

Enantioselective reduction
Head-to-head
Dicyclopentylzinc + (–)-ephedrine: >99% ee (S), 57% yield
Dimethylzinc system: 7% ee
>92‑point ee advantage on 3‑acetylpyridine
Provides a one-step catalytic route to optically pure pyridyl ethanol building blocks for pharmaceutical intermediates.
0.1 eq. catalyst, toluene, rt, 5 h; ee by chiral HPLC.
Asymmetric reduction Enantioselective catalysis Chiral organozinc

Asymmetric Amplifying Autocatalysis: The Second Documented System After the Soai Reaction

Dicyclopentylzinc is only the second organozinc system in 30 years to exhibit asymmetric amplifying autocatalysis (AAA), after the Soai diisopropylzinc/pyrimidyl aldehyde system [1]. When (S)-19 at 92% ee was used as the autocatalyst (10 mol%), the product (S)-19 was obtained in 55% chemical yield with 95–96% ee across two independent runs—a net amplification of +3–4% ee [1]. A three-stage reaction sequence starting from a non-catalytic baseline (no added chiral inducer) afforded (S)-19 with 6% ee, confirming autocatalytic amplification [1]. While the amplification magnitude is lower than the Soai system (which routinely achieves >90% ee from near-zero initial ee) [2], the dicyclopentylzinc system operates on the commercially available, structurally simpler substrate 3-acetylpyridine, making it experimentally more accessible for mechanistic and prebiotic chemistry studies [1].

Asymmetric amplifying autocatalysis
Class-level
Amplification from 92% ee to 95–96% ee (+3–4%)
Three-stage build-up: 0% → 3% → 6% ee
Second confirmed AAA system after Soai; uses commercially accessible 3‑acetylpyridine instead of specialized pyrimidine aldehydes.
Amplification magnitude lower than Soai platform; supports prebiotic chirality and mechanistic studies.
Asymmetric autocatalysis Chirality amplification Origins of homochirality

Mechanistic Orthogonality: Reduction vs. Alkylation Enables Two Distinct Synthetic Workflows from a Common Cyclopentyl Source

A comparison with cyclopentylzinc bromide (CAS 171860-68-7; 0.5 M in THF) highlights a critical workflow-divergence argument for procurement. Cyclopentylzinc bromide is exclusively used as a cyclopentyl nucleophile in Pd/Ni-catalyzed Negishi cross-coupling and Fischer indole synthesis . No carbonyl reduction activity has been reported for this mono-cyclopentyl zinc halide . Dicyclopentylzinc, by contrast, delivers the cyclopentyl fragment via β-hydride elimination as cyclopentene, while the zinc center simultaneously reduces the carbonyl substrate [1]. This means that a laboratory maintaining only cyclopentylzinc bromide cannot execute the reduction chemistry; conversely, dicyclopentylzinc cannot serve as a Negishi nucleophile. For synthesis programs that require both the reduction of heterocyclic ketones and the installation of cyclopentyl groups via cross-coupling, procurement of both reagents is indicated, but substituting one for the other will result in complete synthetic failure in the reduction step [1].

Pathway orthogonality
Class-level
Dicyclopentylzinc: reduction pathway
Cyclopentylzinc bromide: cross‑coupling pathway
Non‑overlapping synthetic utility
Procurement must align with intended reaction type; reagents are not functionally interchangeable.
Both commercially available as solutions; substitution leads to complete synthetic failure in reduction steps.
Reaction pathway orthogonality Dual-use reagents Synthetic strategy

Evidence-Backed Procurement Scenarios Where Dicyclopentylzinc (CAS 20525-74-0) Delivers Differentiated Synthetic Value


Direct Reduction of Heterocyclic Ketones to Chiral Secondary Alcohols Without Transition-Metal Catalysis

Medicinal chemistry programs requiring enantiomerically enriched pyridyl ethanol building blocks can deploy dicyclopentylzinc with (–)-ephedrine to access (S)-1-(pyridin-3-yl)ethanol at >99% ee . This avoids the need for transition-metal hydrogenation catalysts, chiral borohydride reagents, or enzymatic resolution, providing a one-step catalytic asymmetric reduction under mild conditions (rt, 5 h) . The quantitative reduction of pyridinecarboxaldehydes (84–99% yield) further supports the preparation of pyridyl methanols for fragment-based drug discovery libraries .

Chemoselective Reduction of Pyridyl Ketones in the Presence of Alkyl Aryl Ketones

Total synthesis routes that require differentiation between a pyridine-core ketone and a co-existing acetophenone or cyclohexanone moiety can leverage dicyclopentylzinc's intrinsic inertness toward non-heterocyclic ketones . This chemoselectivity is built into the reagent rather than being achieved through external ligand tuning, reducing step count and eliminating protecting-group manipulations . No other commercially available dialkylzinc reagent offers this orthogonal selectivity profile .

Laboratory Investigation of Asymmetric Amplifying Autocatalysis Using Accessible Substrates

Groups studying the origins of biological homochirality can use dicyclopentylzinc as the second confirmed AAA reagent platform, distinct from the Soai iPr2Zn system . The substrate 3-acetylpyridine is commercially available at low cost, avoiding the need for multi-step synthesis of pyrimidine aldehydes . The observation of ee amplification from 92% to 96% and the three-stage autocatalytic cycle (0% → 3% → 6% ee) provides a reproducible experimental system for kinetic modeling and computational mechanistic studies .

Aldehyde-to-Alcohol Reduction with Simultaneous Cyclopentene Generation for Tandem Reaction Design

Dicyclopentylzinc reduction of aldehydes produces both the primary alcohol and cyclopentene as stoichiometric by-products . Synthetic chemists can exploit the cyclopentene release in tandem sequences—for example, by trapping the cyclopentene in a subsequent Diels–Alder, epoxidation, or hydrofunctionalization step within the same reaction vessel. The near-quantitative reduction yields (90–99% for aromatic aldehydes) ensure high mass efficiency for the alcohol product . This dual-output characteristic is unique among dialkylzinc reagents and is not shared by diisopropylzinc (which forms non-volatile alkylation adducts) or cyclopentylzinc bromide (which requires palladium catalysis for productive turnover) .

Application
Selection Property
Validation Focus
Asymmetric pyridyl ethanol synthesis
Catalytic enantioselective reduction with chiral amino alcohol ligand
Confirm enantiomeric excess and yield on target 3‑acetylpyridine substrate
Chemoselective pyridyl ketone reduction
Innate heterocycle-selective reactivity; alkyl aryl ketones remain unaffected
Test reactivity in a mixed-substrate system containing pyridyl and non‑heterocyclic ketones
Asymmetric autocatalysis research
Amplifying autocatalysis with commercially available substrate
Verify ee amplification in multi‑stage cycles using reported conditions
Tandem reaction design with cyclopentene
Reduction with concurrent cyclopentene release as stoichiometric by‑product
Evaluate alcohol yield and feasibility of trapping cyclopentene in a subsequent transformation
Quote Request

Request a Quote for Dicyclopentylzinc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.